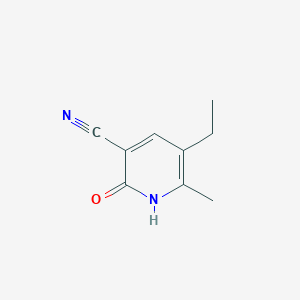

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCTUGXGFQOQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437126 | |

| Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136562-04-4 | |

| Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxopyridine Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system are integral to a wide array of biologically active compounds, demonstrating properties that range from anticancer and anti-inflammatory to analgesic and antihypertensive.[1][2] The unique electronic and structural features of the 2-pyridone ring allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Molecules incorporating this moiety have been investigated as potent inhibitors of crucial enzymes like EGFR, VEGFR-2, and histone methyltransferase EZH2, highlighting their therapeutic potential.[3][4]

This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific analogue, This compound . We will delve into a robust synthetic protocol, the causal reasoning behind methodological choices, and the array of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is designed to equip researchers and drug development professionals with the foundational knowledge to confidently synthesize, characterize, and utilize this valuable chemical intermediate.

Part 1: Synthesis of this compound

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through a multi-component condensation reaction. The strategy outlined here involves the reaction of an appropriately substituted β-enaminone with an active methylene nitrile, such as cyanoacetamide. This approach is favored for its efficiency and the ready availability of starting materials.

Proposed Synthetic Pathway

The logical pathway to the target molecule involves a base-catalyzed condensation reaction between 3-(dimethylamino)-2-ethylbut-2-enal and 2-cyanoacetamide . The reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of dimethylamine to yield the stable 2-pyridone ring system.

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

-

3-(Dimethylamino)-2-ethylbut-2-enal

-

2-Cyanoacetamide

-

Ethanol (Absolute)

-

Piperidine

-

Hydrochloric Acid (1 M)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanoacetamide (1.0 equivalent) in absolute ethanol (approx. 10 volumes).

-

Addition of Reagents: To the stirring solution, add 3-(dimethylamino)-2-ethylbut-2-enal (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents). The use of piperidine, a mild organic base, is crucial for catalyzing the initial condensation without promoting unwanted side reactions.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The consumption of starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into a beaker of ice-cold water with stirring. The product should precipitate as a solid.

-

Acidify the aqueous suspension to pH 5-6 with 1 M HCl to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts and piperidine.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Filter the purified crystals and dry them under vacuum at 40-50 °C.

-

Trustworthiness through In-Process Controls: The regular use of TLC allows for real-time monitoring, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to by-product formation. The controlled precipitation and recrystallization steps are critical for achieving high purity.

Part 2: Comprehensive Characterization

Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Caption: Standard workflow for chemical characterization.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Expected Observations | Rationale for Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (s, 1H, NH), δ ~8.0 (s, 1H, H4), δ ~2.5 (q, 2H, CH₂), δ ~2.3 (s, 3H, CH₃), δ ~1.1 (t, 3H, CH₃ of ethyl) | The broad singlet around 12 ppm is characteristic of the pyridone N-H proton. The singlet for H4 appears downfield due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. The ethyl and methyl groups will show their expected quartet/triplet and singlet patterns, respectively. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), δ ~155 (C6), δ ~150 (C4), δ ~118 (C≡N), δ ~105 (C5), δ ~95 (C3), δ ~20 (CH₂), δ ~18 (C6-CH₃), δ ~14 (CH₃ of ethyl) | The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded, as are the sp² carbons of the pyridine ring. The nitrile carbon appears in its characteristic region. |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3200-3000 (N-H stretch), ν ~2220 (C≡N stretch), ν ~1650 (C=O stretch, amide), ν ~1600 (C=C stretch) | These absorption bands are diagnostic for the key functional groups present in the molecule. The strong, sharp nitrile peak and the strong amide carbonyl peak are particularly important for confirmation. |

| Mass Spectrometry (ESI+) | m/z = 177.09 [M+H]⁺ | The mass-to-charge ratio corresponding to the protonated molecule confirms the molecular weight (176.17 g/mol ) and elemental composition (C₉H₁₀N₂O). |

| Melting Point | Sharp range, e.g., 230-235 °C | A narrow melting point range is a strong indicator of high purity. The exact value would be determined experimentally.[5] |

| Elemental Analysis | C: 61.35%, H: 5.72%, N: 15.90%, O: 17.03% | The experimentally determined percentages should align closely with the calculated values, confirming the molecular formula. |

Part 3: Applications in Drug Discovery and Development

The this compound molecule is not merely a synthetic target but a valuable starting point for the development of novel therapeutics. The functional groups present—the nitrile, the pyridone ring, and the alkyl substituents—offer multiple points for chemical modification.

-

Scaffold for Library Synthesis: The core structure can be readily functionalized to create large libraries of related compounds. These libraries are essential for high-throughput screening campaigns aimed at identifying new drug leads against a variety of biological targets.

-

Intermediate for Bioactive Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings. The pyridone nitrogen can be alkylated or acylated. These transformations allow for the synthesis of more complex molecules with tailored pharmacological profiles.[2]

-

Potential Intrinsic Activity: Given the established biological activity of the 2-oxopyridine class, the title compound itself may warrant investigation for its own therapeutic effects, particularly in areas like oncology and inflammatory diseases where this scaffold has shown promise.[1][3]

Conclusion

This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of This compound . By employing a robust multi-component condensation strategy and a comprehensive suite of analytical techniques, researchers can confidently produce and validate this important chemical building block. The inherent versatility and established biological relevance of the 2-oxopyridine scaffold position this compound as a valuable asset for academic research and industrial drug discovery programs.

References

- Pratibha, A. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab.

-

Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

-

Wikipedia. Gewald reaction. Available at: [Link]

-

ScienceDirect. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

-

Indian Journal of Chemistry. Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Available at: [Link]

-

ResearchGate. Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Available at: [Link]

-

ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

-

ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available at: [Link]

-

National Institutes of Health. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available at: [Link]

-

National Institutes of Health. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Available at: [Link]

-

National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

-

ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Available at: [Link]

-

National Institutes of Health. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

-

National Institutes of Health. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Analogs

Chemical Identity and Nomenclature

The precise nomenclature and registration of chemical compounds are critical for scientific communication and regulatory purposes.

-

Systematic IUPAC Name: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

CAS Number: A specific CAS Registry Number for the 5-ethyl-6-methyl isomer is not readily found in major chemical databases.

For the closely related and more documented isomer:

-

Systematic IUPAC Name: 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]

-

CAS Number: 113124-05-3[1]

The structural difference between these isomers lies in the placement of the ethyl and methyl groups on the pyridine ring, which can significantly influence their physicochemical properties and biological activities.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems, influencing its solubility, permeability, and metabolic stability. While specific experimental data for this compound is unavailable, the following table presents expected and comparative data for related dihydropyridine derivatives.

| Property | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | General Dihydropyridine Derivatives | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₀N₂O | Varies | Defines the elemental composition and molecular weight. |

| Molecular Weight | 174.2 g/mol | Varies | Influences diffusion, bioavailability, and formulation. |

| LogP (Lipophilicity) | Not reported | Typically 0-3 | A key determinant of membrane permeability and metabolic clearance.[2][3] |

| Topological Polar Surface Area (tPSA) | Not reported | 40-90 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.[2] |

| Hydrogen Bond Donors | 1 (from the NH group) | 1-3 | Crucial for target binding and solubility. |

| Hydrogen Bond Acceptors | 2 (from the C=O and C≡N groups) | 2-5 | Important for molecular recognition and aqueous solubility. |

| Melting Point | Not reported | 150-250 °C | Indicates purity and stability of the solid form. |

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles: A General Approach

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is often achieved through multicomponent reactions, which offer efficiency and atom economy. A common and versatile method is a variation of the Guareschi-Thorpe condensation.

General Synthetic Workflow

A widely employed synthetic route involves the condensation of an α,β-unsaturated ketone (chalcone) with ethyl cyanoacetate in the presence of a base, such as ammonium acetate. This one-pot synthesis is advantageous for generating molecular diversity.[4][5]

Caption: General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Step-by-Step Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative:

-

Reactant Preparation: To a round-bottom flask, add the appropriate α,β-unsaturated ketone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).

-

Solvent Addition: Add a suitable solvent, such as absolute ethanol (30-40 mL).

-

Reaction: The mixture is refluxed with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with water to remove any remaining ammonium acetate.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or dioxane) to yield the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Its derivatives have shown a broad spectrum of pharmacological activities.

Potential Therapeutic Areas

-

Anticancer Agents: Many 2-pyridone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8] They can act as kinase inhibitors, a crucial class of anticancer drugs.[7]

-

Antimicrobial Agents: Substituted 2-pyridones have been investigated for their antibacterial and antifungal properties. They can inhibit essential microbial enzymes or disrupt cell wall synthesis.[9]

-

Cardiovascular Drugs: The dihydropyridine core is famously associated with calcium channel blockers used in the treatment of hypertension.[10][11] While the 2-pyridone structure is different, the underlying heterocyclic nature suggests potential for cardiovascular applications.

-

Anti-inflammatory Agents: Certain 2-pyridone derivatives have shown anti-inflammatory effects, likely through the inhibition of inflammatory mediators.

The following diagram illustrates the central role of the 2-pyridone core in accessing diverse therapeutic applications.

Caption: Therapeutic potential of the 2-pyridone scaffold.

Conclusion

While specific data for this compound remains elusive, the broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles represents a promising area for further research and development. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the 2-pyridone scaffold, makes them attractive candidates for drug discovery programs. Further investigation into the specific structure-activity relationships of isomers like the 5-ethyl-6-methyl derivative is warranted to unlock their full therapeutic potential.

References

-

Gudermanis, E., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 26(11), 3354. Available from: [Link]

-

Al-Ostath, A., et al. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2018(4), M1014. Available from: [Link]

-

Uesawa, Y., & Mohri, K. (2006). Integrated Analysis on the Physicochemical Properties of Dihydropyridine Calcium Channel Blockers in Grapefruit Juice Interactions. Current Drug Metabolism, 7(8), 859-866. Available from: [Link]

-

Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku Zasshi, 128(1), 117-123. Available from: [Link]

-

Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-25. Available from: [Link]

-

El-Gazzar, A. B. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(30), 20021-20033. Available from: [Link]

-

Gouda, M. A., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(11), 17774-17787. Available from: [Link]

-

Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku Zasshi, 128(1), 117-23. Available from: [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35869. Available from: [Link]

-

Larsson, A. (2013). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available from: [Link]

-

Ghorab, M. M., et al. (2019). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 56(10), 2739-2751. Available from: [Link]

Sources

- 1. 6-ETHYL-5-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE | 113124-05-3 [chemicalbook.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound and its analogues to offer field-proven insights and methodologies.

Introduction: The Prominence of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] These six-membered nitrogen-containing heterocycles are of significant interest due to their ability to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at biological targets. Furthermore, the 2-pyridone moiety is a known bioisostere for amides and phenols, offering advantages in drug design such as improved metabolic stability and aqueous solubility.[1] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases, further contributes to its unique chemical character.[1]

Derivatives of 2-pyridone have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1] This guide focuses on a specific derivative, this compound, a molecule with potential applications in pharmaceutical and chemical research. While specific data for this exact compound is limited, this guide will leverage data from closely related analogues to provide a thorough understanding of its expected properties and behavior.

Molecular Structure and Identification

The core structure of this compound consists of a dihydropyridine ring with an ethyl group at the 5-position, a methyl group at the 6-position, a carbonyl group at the 2-position, and a nitrile group at the 3-position.

Key Identifiers for Analogous Compounds:

Due to the lack of a specific CAS number for the title compound in the searched literature, identifiers for a closely related analogue, 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, are provided for reference.[2][3][4][5]

| Identifier | Value |

| CAS Number | 52600-53-0 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Synonyms | 5-acetyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile, 5-acetyl-3-cyano-6-methylpyridin-2(1H)-one |

Physicochemical Properties

The physical and chemical properties of this compound can be inferred from data available for its analogues and the general properties of substituted 2-pyridones.

Table of Predicted and Analogous Physicochemical Properties:

| Property | Predicted/Analogous Value | Source/Rationale |

| Appearance | Off-white to brown solid/needles | Based on analogues like 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2][3] |

| Melting Point | Expected to be in the range of 200-250 °C | The analogue 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a melting point of 231-239 °C.[2][3] |

| Boiling Point | > 300 °C (decomposes) | High melting point suggests a high boiling point with likely decomposition, a common trait for such structures. |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and water. | Inferred from general solubility of polar organic compounds and data on related structures. |

| pKa | Estimated to be around 11-12 | The pKa of the parent 2-pyridone is 11.65, indicating weak acidity of the N-H bond.[6] |

Synthesis and Chemical Reactivity

The synthesis of 3-cyano-2-pyridone derivatives is well-established and typically involves multicomponent reactions, offering an efficient route to these scaffolds.[7][8]

Postulated Synthesis Workflow

A plausible synthetic route to this compound would likely involve a condensation reaction. A common method is the reaction of an active methylene compound (like cyanoacetamide) with a β-dicarbonyl compound or its enamine equivalent.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide on the Core Mechanism of Action of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety represents a versatile and highly significant scaffold in the landscape of medicinal chemistry. Its derivatives have been shown to possess a wide array of biological activities, making them attractive candidates for drug discovery and development. While the specific mechanistic details for "this compound" are not extensively documented in publicly available literature, its structural relationship to the broader class of dihydropyridines provides a strong foundation for postulating its primary and potential secondary mechanisms of action.

This technical guide will delve into the most probable mechanism of action for this compound, namely the modulation of L-type calcium channels, based on the well-established pharmacology of the dihydropyridine class.[1][2][3][4][5] Furthermore, we will explore other potential biological targets that have been identified for structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, including their roles as anticancer and anti-inflammatory agents.[6][7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols to elucidate the precise molecular interactions of this compound.

Part 1: Primary Postulated Mechanism of Action - L-Type Calcium Channel Blockade

The most well-characterized therapeutic action of dihydropyridine derivatives is their role as antagonists of L-type voltage-gated calcium channels (LTCCs).[1][3] These channels are crucial for regulating the influx of calcium into vascular smooth muscle and cardiac muscle cells, which in turn governs muscle contraction.[1][2]

Molecular Target and Binding

The primary target for dihydropyridine-based drugs is the α1 subunit of the L-type calcium channel, which forms the pore for calcium ion conduction.[2] Upon binding, these molecules induce a conformational change in the channel, stabilizing it in a non-conducting state and thereby inhibiting calcium influx. This allosteric modulation is a key feature of their mechanism.[2]

State-Dependent Binding and Vascular Selectivity

A critical aspect of the dihydropyridine mechanism is their state-dependent binding. They exhibit a higher affinity for the open or inactivated states of the LTCCs compared to the resting state.[2][3] Since the smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells, the channels in these tissues are more frequently in the open or inactivated conformation. This contributes to the vascular selectivity of many dihydropyridine drugs, leading to vasodilation and a reduction in blood pressure with minimal direct effects on the heart.[3][5]

Signaling Pathway of L-Type Calcium Channel Blockade

Caption: Postulated signaling pathway for L-type calcium channel blockade.

Part 2: Potential Secondary and Exploratory Mechanisms of Action

While L-type calcium channel blockade is the most probable mechanism, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been associated with other biological activities. These represent important avenues for investigation to fully characterize the pharmacological profile of "this compound".

-

Anticancer Activity: Several derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][11] This activity has been linked to the inhibition of protein kinases such as PIM-1, which is involved in cell survival and proliferation.[10]

-

Phosphodiesterase (PDE3) Inhibition: Some compounds with this core structure have been identified as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in regulating intracellular signaling pathways.[8]

-

AMPA Receptor Antagonism: Notably, the drug perampanel, which contains a 1,2-dihydropyridin-2-one core, acts as a noncompetitive antagonist of AMPA-type glutamate receptors.[12] This suggests that "this compound" could potentially have activity in the central nervous system.

-

Anti-inflammatory and Antimicrobial Properties: Research on related compounds has also indicated potential for anti-inflammatory and antimicrobial applications.[9]

Part 3: Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of "this compound," a series of well-designed experiments are necessary. The following protocols provide a roadmap for such an investigation.

Protocol 1: Electrophysiological Analysis using Patch-Clamp Technique

This is the gold-standard method for directly assessing the effect of a compound on ion channel function.

Objective: To measure the inhibitory effect of the test compound on L-type calcium channel currents in a relevant cell line (e.g., HEK293 cells stably expressing the human Cav1.2 channel).

Methodology:

-

Cell Preparation: Culture HEK293 cells expressing the human Cav1.2 channel on glass coverslips.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette and Bath Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate calcium currents.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.

-

Voltage Protocol: Apply a voltage-step protocol to elicit L-type calcium currents.

-

Compound Application: Perfuse the cells with increasing concentrations of "this compound" and record the corresponding changes in current amplitude.

-

Data Analysis: Plot a concentration-response curve to determine the IC50 value.

Caption: Experimental workflow for patch-clamp analysis.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

Objective: To determine if the test compound inhibits the activity of the PIM-1 kinase.

Methodology:

-

Reagents: Obtain recombinant human PIM-1 kinase, a suitable peptide substrate, and ATP.

-

Assay Setup: In a 96-well plate, combine the PIM-1 kinase, the peptide substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Add ATP to start the kinase reaction and incubate at 30°C for a specified time.

-

Detection: Use a luminescence-based assay kit to measure the amount of remaining ATP, which is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Part 4: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the proposed experiments should be summarized in tables.

| Assay | Endpoint | Hypothetical Result for Test Compound | Positive Control (e.g., Nifedipine) |

| Patch-Clamp Electrophysiology | IC50 (µM) | 1.5 | 0.8 |

| PIM-1 Kinase Inhibition | IC50 (µM) | > 50 | 0.1 (Staurosporine) |

| PDE3 Inhibition Assay | IC50 (µM) | 15 | 2.5 (Milrinone) |

Table 1: Hypothetical quantitative data summary for "this compound".

Interpretation of Hypothetical Results: The data in Table 1 would suggest that the primary mechanism of action for the test compound is indeed L-type calcium channel blockade, with an IC50 in the low micromolar range, comparable to the positive control. The compound shows weaker activity against PDE3 and negligible activity against PIM-1 kinase at the tested concentrations.

Conclusion

Based on its chemical structure, "this compound" is strongly predicted to function as an L-type calcium channel blocker. This guide provides a comprehensive overview of this proposed mechanism and outlines a clear experimental strategy to validate this hypothesis and explore other potential biological activities. The provided protocols and frameworks are designed to empower researchers to thoroughly investigate the pharmacological profile of this and related compounds, ultimately contributing to the development of novel therapeutics.

References

-

MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MOJ Biorg Org Chem, 1(4). [Link]

-

Triggle, D. J. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Molecules, 17(10), 12345-12360. [Link]

-

Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Wikipedia. [Link]

-

ACS Omega. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates... ACS Omega, 6(4), 2898-2910. [Link]

-

Molecules. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(10), 1284. [Link]

-

Journal of Medicinal Chemistry. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel)... Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

-

ResearchGate. (2016). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Russian Journal of Organic Chemistry, 52(10), 1541-1544. [Link]

-

ResearchGate. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1086. [Link]

-

Indian Journal of Chemistry. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B, 1772-1775. [Link]

-

ResearchGate. (2014). Synthetic Strategies and Pharmacology of 2-Oxo-3-cyanopyridine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 39-42. [Link]

-

Bioorganic & Medicinal Chemistry. (2012). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4119-4128. [Link]

-

DARU Journal of Pharmaceutical Sciences. (2018). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. DARU Journal of Pharmaceutical Sciences, 26(2), 101-108. [Link]

-

RSC Advances. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives... RSC Advances, 10(49), 29334-29353. [Link]

-

ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. [Link]

-

MDPI. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(10), 1284. [Link]

-

Der Pharma Chemica. (2012). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 4(3), 944-948. [Link]

-

ChemRxiv. (2023). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions... ACS Omega, 6(48), 32549-32560. [Link]

-

Acta Crystallographica Section E. (2011). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E, 67(Pt 2), o389. [Link]

-

ResearchGate. (2015). Synthesis and Characterization of New Heterocyclic Derives Com- pounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropy- rimidine-5-carboxylate. Journal of Chemical and Pharmaceutical Research, 7(12), 48-51. [Link]

-

Scientific Reports. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports, 1, 326. [Link]

Sources

- 1. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Targets of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific analogue, 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While direct literature on this exact molecule is limited, a comprehensive analysis of its structural class allows for the formulation of high-probability target hypotheses. We will delve into the most promising targets, including serine/threonine kinases, phosphodiesterases, and ionotropic glutamate receptors, and provide a strategic framework for experimental validation. This document serves as a practical whitepaper, equipping research professionals with the rationale and detailed methodologies required to systematically investigate this compound's mechanism of action and unlock its therapeutic potential.

The 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold: A Foundation for Diverse Pharmacology

The pyridine and dihydropyridine rings are among the most prevalent nitrogen-containing heterocyclic structures in FDA-approved pharmaceuticals.[2][3] Their synthetic tractability and ability to form key interactions with biological macromolecules have established them as core components in drugs ranging from the classic 1,4-dihydropyridine L-type calcium channel blockers (e.g., amlodipine) to novel noncompetitive receptor antagonists (e.g., perampanel).[2][3][4]

The 2-oxo-1,2-dihydropyridine-3-carbonitrile subclass, to which this compound belongs, has garnered significant attention for its distinct and varied biological activities. Unlike their 1,4-dihydropyridine cousins, which are primarily associated with cardiovascular effects, the 2-oxo-3-cyano variants have demonstrated a broad pharmacological profile, with extensive research highlighting their potential in oncology, neurology, and inflammatory diseases.[5][6]

Table 1: Summary of Established Biological Activities for the 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold

| Biological Activity | Known or Hypothesized Molecular Target(s) | Therapeutic Area | Key References |

| Antiproliferative / Cytotoxic | PIM-1 Serine/Threonine Kinase | Oncology | [6][7] |

| Phosphodiesterase 3 (PDE3) | Oncology, Cardiology | [6] | |

| Survivin | Oncology | [5] | |

| Anticonvulsant | AMPA-type Glutamate Receptor (Noncompetitive Antagonist) | Neurology | [4] |

| Cardiotonic | Phosphodiesterase 3 (PDE3) | Cardiology | [8] |

| Anti-inflammatory | General activity noted for related scaffolds | Inflammation | [9][10] |

| Antimicrobial | General activity noted for related scaffolds | Infectious Disease | [3][10] |

High-Priority Potential Therapeutic Targets for Investigation

Based on the robust body of evidence for the broader chemical class, we can prioritize a set of high-probability molecular targets for this compound. The following targets represent the most logical starting points for a comprehensive target identification and validation campaign.

Primary Target Hypothesis: PIM-1 Kinase

The PIM family of serine/threonine kinases (PIM-1, -2, and -3) are key regulators of cell survival, proliferation, and apoptosis.[7] Their overexpression is strongly correlated with the progression of numerous solid tumors and hematopoietic malignancies, making them an attractive therapeutic target.[7] Several studies have explicitly identified 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as potent inhibitors of PIM-1 kinase.[6][7]

-

Causality for Investigation: The structural similarity of the topic compound to published PIM-1 inhibitors is high. Inhibition of PIM-1 provides a direct mechanism for the widely reported antiproliferative effects of this scaffold. A PIM-1 kinase inhibition assay should be considered the highest priority biochemical screen.

Caption: A strategic workflow for target identification and validation.

Workflow Explanation:

-

Phenotypic Screening: The initial step is to confirm that the compound has a biological effect. [11][12]An anti-proliferation screen against a panel of cancer cell lines (e.g., HT-29 colon cancer, as used in related studies) is a logical starting point given the evidence for this scaffold. [6]2. Target Identification: Once bioactivity is confirmed, the search for the molecular target begins. This can be approached in several ways:

-

Hypothesis-Driven (Biochemical): Screen the compound directly against the high-priority targets identified in Section 2 (PIM-1, PDE3). This is the most direct route.

-

Unbiased (Affinity-Based): Synthesize a tagged version of the compound (e.g., with a biotin linker) to "pull down" its binding partners from cell lysates for identification by mass spectrometry. [13] * Unbiased (Label-Free): Use techniques like the Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by drug binding in their native cellular environment. [14]3. Target Validation: A hypothesized target must be rigorously validated to prove it is responsible for the observed phenotype. [14] * Genetic Validation: Use siRNA or CRISPR to knock down the expression of the candidate target protein. If the compound's effect is diminished or abolished in these cells, it strongly implicates the target.

-

Target Engagement: Confirm that the compound physically interacts with the target in live cells using an assay like CETSA. This is a crucial step to bridge the gap between biochemical activity and cellular effect.

-

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and providing a clear basis for interpretation.

Protocol 1: PIM-1 Kinase Inhibition Biochemical Assay

This protocol determines the compound's ability to directly inhibit PIM-1 enzyme activity and calculates its half-maximal inhibitory concentration (IC₅₀).

-

Principle: A luminometry-based assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during the kinase reaction. Inhibition of PIM-1 results in a lower ADP signal.

-

Materials:

-

Recombinant human PIM-1 enzyme.

-

PIM-1 substrate peptide (e.g., PIMtide).

-

ATP at a concentration near its Kₘ for PIM-1.

-

Kinase reaction buffer.

-

Test Compound: 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

-

Positive Control Inhibitor: A known PIM-1 inhibitor (e.g., SGI-1776).

-

Negative Control: DMSO vehicle (0% inhibition).

-

No-Enzyme Control: Reaction mix without PIM-1 (100% inhibition).

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well white assay plates.

-

-

Methodology:

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 25 nL of test compound, positive control, or DMSO to appropriate wells.

-

Add 2.5 µL of PIM-1 enzyme solution to all wells except the "No-Enzyme" control.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of a solution containing ATP and substrate peptide.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis & Trustworthiness:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and no-enzyme (100%) controls.

-

Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

The assay's robustness is confirmed by calculating the Z' factor from the control wells. A Z' factor > 0.5 indicates a high-quality, reliable assay. [15]

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the compound binds to and stabilizes its target protein (e.g., PIM-1) inside intact cells.

-

Principle: Ligand binding increases a protein's thermal stability. By heating cells treated with the compound across a temperature gradient, stabilized proteins will remain in the soluble fraction at higher temperatures compared to untreated controls.

-

Materials:

-

Cultured cells known to express the target protein (e.g., HT-29).

-

Test Compound at a concentration ~10x its cellular EC₅₀.

-

DMSO vehicle control.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Instrumentation for cell lysis (e.g., freeze-thaw cycles).

-

Instrumentation for protein detection (e.g., Western Blot apparatus, antibodies for PIM-1 and a loading control like GAPDH).

-

-

Methodology:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with the test compound and another with DMSO for 1-2 hours.

-

Harvest, wash, and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

-

Collect the supernatant (soluble fraction) and determine protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting, probing for the target protein (PIM-1) and a loading control.

-

-

Data Analysis & Trustworthiness:

-

Quantify the band intensity for the target protein at each temperature for both the compound-treated and DMSO-treated samples.

-

Plot the percentage of soluble protein remaining versus temperature to generate "melting curves."

-

A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms direct target engagement in a cellular context.

-

Conclusion

The compound this compound belongs to a chemical class with a rich and diverse pharmacology. A weight-of-evidence approach based on extensive literature for this scaffold strongly suggests that PIM-1 kinase, phosphodiesterase 3, and AMPA-type glutamate receptors are high-priority therapeutic targets for investigation. The strategic workflow and detailed protocols outlined in this guide provide a robust, self-validating framework for researchers to systematically elucidate the compound's mechanism of action. By combining hypothesis-driven biochemical assays with unbiased cellular target engagement studies, drug development professionals can efficiently validate its primary targets and confidently advance this promising molecule through the discovery pipeline.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021-10-13). Drug Design, Development and Therapy. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021-10-13). Drug Design, Development and Therapy. [Link]

-

Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Chemical Biology & Drug Design. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). Journal of Biomedical Science. [Link]

-

Target Identification and Validation (Small Molecules) - UCL. University College London. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024-09-06). Drug Discovery from Technology Networks. [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute. [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022-10-12). RSC Advances. [Link]

-

Assay strategies for identification of therapeutic leads that target protein trafficking - PMC. Expert Opinion on Drug Discovery. [Link]

-

Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022-11-21). Journal of Inflammation Research. [Link]

-

1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC. (2016). Oxidative Medicine and Cellular Longevity. [Link]

-

New generations of dihydropyridines for treatment of hypertension - PMC. (2015). Journal of Geriatric Cardiology. [Link]

-

(PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (2016). Oxidative Medicine and Cellular Longevity. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules. [Link]

-

1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neuropathic Pain. (2014-07-03). Pflügers Archiv - European Journal of Physiology. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2020). ACS Omega. [Link]

-

Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. (2012-12-04). Journal of Medicinal Chemistry. [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). Proceedings. [Link]

-

(PDF) Synthetic Strategies and Pharmacology of 2‐Oxo‐3‐cyanopyridine Derivatives: A Review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015-12-31). Molecules. [Link]

-

In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC. (2018). Iranian Journal of Basic Medical Sciences. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015-12-31). PubMed. [Link]

Sources

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Assay strategies for identification of therapeutic leads that target protein trafficking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Structural Analogs and Derivatives

<-3a_bb28>

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide focuses on a specific, highly versatile derivative: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will provide a comprehensive analysis of its structural analogs and derivatives, exploring their synthesis, biological activities, and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and mechanistic actions of this important class of molecules, which have shown promise as cardiotonic, anti-inflammatory, and anticancer agents.

The 2-Pyridone Core: A Privileged Scaffold

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that is a prominent feature in many FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in drug design.[2][3] This allows for favorable interactions with biological targets, contributing to its presence in a wide range of therapeutic agents, from anticancer to antiviral medications.[4][5] The 2-pyridone core can also improve drug-like properties such as aqueous solubility and metabolic stability.[1][3]

Synthesis and Characterization of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

The synthesis of the core compound, this compound, and its analogs is often achieved through multicomponent reactions. A common method involves the condensation of a chalcone or a similar enone with cyanoacetamide in the presence of a base.[6]

General Synthetic Protocol:

A typical synthesis involves refluxing a mixture of an appropriate α,β-unsaturated ketone, ethyl cyanoacetate, and ammonium acetate in ethanol.[7] This one-pot synthesis is efficient and allows for the creation of a diverse library of derivatives by varying the initial substrates.

Caption: General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Structural Analogs and Their Biological Significance

The therapeutic potential of the 2-pyridone core is expanded through the synthesis of various structural analogs. Modifications at different positions on the pyridine ring can lead to compounds with a wide range of biological activities.

| Derivative Class | Biological Activity | Therapeutic Potential |

| Pyrano[2,3-b]pyridines | Antihypertensive | Cardiovascular diseases |

| Thieno[2,3-d]pyrimidines | Anticancer | Oncology |

| Pyrimidine-5-carbonitriles | VEGFR-2 inhibitors, Apoptosis inducers | Cancer therapy |

Pyrano[2,3-b]pyridine Derivatives:

These analogs, synthesized from 2,6-dihydroxy-3-cyano-4-methyl pyridine, are being investigated for their potential as antihypertensive agents.

Thieno[2,3-d]pyrimidine Derivatives:

These compounds have shown significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.[8]

Pyrimidine-5-carbonitrile Derivatives:

This class of compounds has been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[9] Several derivatives have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects.

Cardiotonic Agents:

Certain 3-cyano-2(1H)-pyridone derivatives have been identified as potent cardiotonic agents, which can increase the force of heart muscle contraction.[1] This makes them valuable for the treatment of cardiac insufficiency.[1]

Anti-inflammatory and Anti-neuroinflammatory Activity:

Recent studies have highlighted the anti-inflammatory properties of 2-pyridone derivatives. They have been shown to suppress the production of inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and various interleukins.[10] This suggests their potential in treating neurodegenerative diseases associated with neuroinflammation.[10]

Anticancer and Antiproliferative Activity:

A significant area of research for these compounds is in oncology. Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[7] The mechanism of action is often linked to the inhibition of key cellular targets like phosphodiesterase 3 (PDE3) and PIM1 kinase.[6]

Caption: Diverse biological activities of the 2-pyridone scaffold.

Future Perspectives

The versatility of the this compound scaffold continues to make it a focal point of medicinal chemistry research. Future work will likely involve the synthesis of more complex derivatives and the exploration of their therapeutic potential in a wider range of diseases. In silico studies, such as molecular docking and dynamics simulations, will play a crucial role in understanding the binding interactions of these molecules with their biological targets and in guiding the design of more potent and selective drug candidates.[9][11]

References

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022.

- Zhan, Y., & Pike, A. The 2-pyridone motif in drug design. Future Medicinal Chemistry, 2012.

- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 2021.

- Pharmacological aspects of 2-pyridones and their analogs.

- Bioactive natural products containing 2-pyridone core.

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online, 2025.

- Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum, 2023.

- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher, 2022.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Google Scholar, 2022.

- Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates.

- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.

- Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Indian Journal of Chemistry, 2006.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 2022.

- 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem.

- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem.

- 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.

- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv

- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Chem-Impex.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 2-Oxo-Dihydropyridine-3-Carbonitriles

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the discovery and synthesis of this important class of heterocyclic compounds. We will delve into the strategic considerations behind synthetic route selection, offer detailed experimental protocols for key reactions, and discuss the analytical techniques essential for structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel 2-oxo-dihydropyridine-3-carbonitrile derivatives.

Introduction: The Significance of the 2-Oxo-Dihydropyridine-3-Carbonitrile Core

The pyridine ring is a fundamental building block in a vast number of pharmaceuticals and natural products.[1] Among its many derivatives, the 2-oxo-1,2-dihydropyridine-3-carbonitrile nucleus has garnered significant attention due to its versatile biological profile. Compounds incorporating this scaffold have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiotonic effects.[1][2][3]

The presence of the cyano group at the 3-position and the oxo group at the 2-position are critical for the observed biological activities. These functional groups can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and the modulation of protein function. The dihydropyridine ring itself can adopt different conformations, allowing for structural diversity and the fine-tuning of pharmacological properties.

One of the most well-known drugs featuring this core is Milrinone, a non-glycosidic cardiotonic agent used in the treatment of congestive heart failure.[1] Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3).[1] Furthermore, various derivatives have shown promise as anticancer agents by targeting key signaling proteins like PIM-1 kinase and survivin, which are often overexpressed in cancer cells.[1][4] The broad therapeutic potential of this scaffold continues to drive research into the synthesis and evaluation of new analogues.[2]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of 2-oxo-dihydropyridine-3-carbonitriles can be achieved through several pathways, with multicomponent reactions (MCRs) being one of the most efficient and versatile approaches.[5][6] MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which is advantageous in terms of time, cost, and environmental impact.[6][7]

One-Pot Multicomponent Synthesis

A prevalent and effective method for synthesizing 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles is a one-pot, four-component reaction.[4] This reaction typically involves an aromatic aldehyde, an acetophenone derivative, a source of the nitrile group (such as ethyl cyanoacetate or malononitrile), and ammonium acetate, which serves as both a nitrogen source and a catalyst.[4]

The reaction proceeds through a cascade of interconnected reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.[7] The use of green catalysts and solvents in these reactions has been a significant area of advancement, improving yields and reducing environmental impact.[7]

Experimental Protocol: General Procedure for the One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [4][8]

-

To a solution of the appropriate aromatic ketone (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (30 mL), add ethyl cyanoacetate (1 mmol) and ammonium acetate (8 mmol).

-

Reflux the reaction mixture for 10 to 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Alternative Synthetic Routes

While MCRs are highly efficient, other synthetic strategies can also be employed. For instance, a two-component reaction between a pre-formed chalcone (α,β-unsaturated ketone) and ethyl cyanoacetate in the presence of ammonium acetate is a common alternative.[1][9] This method provides a more controlled approach to the synthesis, as the chalcone intermediate is isolated before the cyclization step.

Another approach involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with active methylene nitriles.[10][11] This method can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are valuable precursors for further functionalization.[10][11]

Visualization of Synthetic Pathways

To better illustrate the relationships between different synthetic approaches, the following diagram outlines the key pathways to the 2-oxo-dihydropyridine-3-carbonitrile core.

Caption: Synthetic routes to 2-oxo-dihydropyridine-3-carbonitriles.

Structural Characterization and Analytical Techniques

The unambiguous characterization of newly synthesized 2-oxo-dihydropyridine-3-carbonitriles is paramount to ensure their identity, purity, and suitability for further biological evaluation.[12] A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.[12]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.[9][13] Key diagnostic signals include the chemical shift of the NH proton (often a broad singlet that is D2O exchangeable), the signals for the aromatic protons, and the characteristic chemical shifts for the carbon atoms of the cyano and carbonyl groups.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9] Characteristic absorption bands include the N-H stretching vibration, the C≡N stretch of the nitrile group, and the C=O stretch of the pyridone ring.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[9][13]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds.[14] Reversed-phase HPLC is commonly used to separate the target compound from any starting materials, byproducts, or impurities.[14]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Physicochemical Property Determination

Key physicochemical properties such as lipophilicity (LogP) and aqueous solubility are critical determinants of a compound's pharmacokinetic profile.[14]

-

LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or estimated using reversed-phase HPLC.[14]

-

Aqueous Solubility: The thermodynamic solubility can be measured using the shake-flask method, while kinetic solubility can be assessed by turbidimetric methods.[14]

Characterization Data Summary

The following table summarizes the typical analytical data obtained for a representative 2-oxo-dihydropyridine-3-carbonitrile derivative.

| Technique | Observed Data | Interpretation |

| 1H NMR | δ 13.08 (s, 1H, NH, D2O exchangeable), 8.09–7.57 (m, Ar-H) | Confirms the presence of the NH proton and aromatic rings.[15] |

| 13C NMR | δ 161.73 (C=O), 116.42 (C≡N) | Confirms the presence of the carbonyl and cyano groups.[15] |

| IR (cm-1) | 3154 (N-H), 2220 (C≡N), 1655 (C=O) | Identifies the key functional groups in the molecule.[15] |

| MS (EI) | m/z (%) = 328 (M+) | Confirms the molecular weight of the compound.[15] |

| Elemental Analysis | C, H, N values consistent with calculated values | Confirms the elemental composition of the molecule.[8] |

Pharmacological Evaluation and Future Perspectives

The diverse biological activities of 2-oxo-dihydropyridine-3-carbonitriles make them attractive candidates for drug discovery programs.[2] Numerous studies have reported their potential as anticancer, antimicrobial, and antiviral agents.[2][3]

Anticancer Activity

Many derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[2][4][8] For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potent inhibitory activity against human colon (HT-29) and breast (MDA-MB-231) tumor cell lines.[4] Some compounds have demonstrated IC50 values in the sub-micromolar range.[4] The mechanism of anticancer action is often attributed to the inhibition of key kinases, such as p38α MAP kinase, or other proteins involved in cell proliferation and survival.[1]

Antimicrobial Activity